N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, "Noopept"), is a synthetic nootropic compound. It was first developed in Russia in the 1990s and is currently used as a cognitive enhancer and neuroprotectant.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. Noopept also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been found to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. It also increases the expression of BDNF, which promotes the growth and survival of neurons. Additionally, Noopept has been found to have antioxidant, anti-inflammatory, and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Noopept is that it is relatively easy to synthesize and has a high yield. It is also relatively stable and has a long shelf life. However, one limitation of Noopept is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the optimal dosage and duration of treatment are not clear.
Orientations Futures
There are several future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, more research is needed to understand the long-term effects of Noopept and to determine the optimal dosage and duration of treatment.
Méthodes De Synthèse
Noopept is synthesized by reacting N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions. The yield of Noopept is typically high, around 80-90%.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing and neuroprotective effects. It has been shown to improve memory and learning in both animals and humans. Noopept also has antioxidant properties, which can protect the brain from oxidative stress and damage. Additionally, it has been found to have anti-inflammatory and anti-anxiety effects.
Propriétés
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-9-16-15(19)13-7-5-12(6-8-13)11-17-10-3-4-14(17)18/h2,5-8H,1,3-4,9-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZQBSRNWKDAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-(prop-2-en-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.